molecular formula C12H8ClF3N2O2 B10911344 1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10911344
M. Wt: 304.65 g/mol
InChI Key: KHYJGTUDHYJFEK-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a chlorobenzyl group and a trifluoromethyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-chlorobenzyl chloride with 5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorobenzyl)-3-(3-fluorophenyl)urea
  • 4-(4-Chlorobenzyl)-N-(2-(trifluoromethyl)benzylidene)-1-piperazinamamine
  • 2,6-Difluoro-3-(2’-chlorobenzyloxy)phenylboronic acid

Uniqueness

1-(2-Chlorobenzyl)-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both a chlorobenzyl group and a trifluoromethyl group enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

Molecular Formula

C12H8ClF3N2O2

Molecular Weight

304.65 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H8ClF3N2O2/c13-8-4-2-1-3-7(8)6-18-10(12(14,15)16)5-9(17-18)11(19)20/h1-5H,6H2,(H,19,20)

InChI Key

KHYJGTUDHYJFEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=CC(=N2)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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